Cas no 2703748-85-8 ((3S,4R)-4-Ethynylpyrrolidin-3-ol hydrochloride)

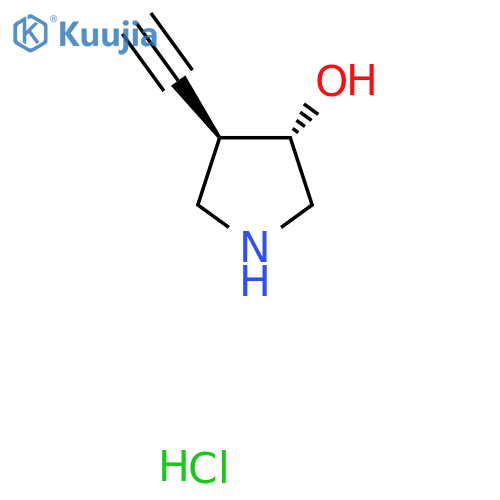

2703748-85-8 structure

商品名:(3S,4R)-4-Ethynylpyrrolidin-3-ol hydrochloride

(3S,4R)-4-Ethynylpyrrolidin-3-ol hydrochloride 化学的及び物理的性質

名前と識別子

-

- rac-(3R,4S)-4-ethynylpyrrolidin-3-ol hydrochloride

- 2703748-85-8

- Z5293552859

- EN300-37080558

- (3S,4R)-4-Ethynylpyrrolidin-3-ol hydrochloride

-

- インチ: 1S/C6H9NO.ClH/c1-2-5-3-7-4-6(5)8;/h1,5-8H,3-4H2;1H/t5-,6-;/m1./s1

- InChIKey: WSTHUZGBGXDCHU-KGZKBUQUSA-N

- ほほえんだ: Cl.O[C@@H]1CNC[C@H]1C#C

計算された属性

- せいみつぶんしりょう: 147.0450916g/mol

- どういたいしつりょう: 147.0450916g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 124

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.3Ų

(3S,4R)-4-Ethynylpyrrolidin-3-ol hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37080558-5.0g |

rac-(3R,4S)-4-ethynylpyrrolidin-3-ol hydrochloride, trans |

2703748-85-8 | 95% | 5g |

$2858.0 | 2023-05-22 | |

| Enamine | EN300-37080558-1.0g |

rac-(3R,4S)-4-ethynylpyrrolidin-3-ol hydrochloride, trans |

2703748-85-8 | 95% | 1g |

$986.0 | 2023-05-22 | |

| Aaron | AR0293QE-250mg |

rac-(3R,4S)-4-ethynylpyrrolidin-3-olhydrochloride,trans |

2703748-85-8 | 95% | 250mg |

$695.00 | 2023-12-15 | |

| 1PlusChem | 1P0293I2-2.5g |

rac-(3R,4S)-4-ethynylpyrrolidin-3-olhydrochloride,trans |

2703748-85-8 | 95% | 2.5g |

$2449.00 | 2024-05-08 | |

| Aaron | AR0293QE-10g |

rac-(3R,4S)-4-ethynylpyrrolidin-3-olhydrochloride,trans |

2703748-85-8 | 95% | 10g |

$5850.00 | 2023-12-15 | |

| 1PlusChem | 1P0293I2-500mg |

rac-(3R,4S)-4-ethynylpyrrolidin-3-olhydrochloride,trans |

2703748-85-8 | 95% | 500mg |

$1012.00 | 2024-05-08 | |

| Aaron | AR0293QE-500mg |

rac-(3R,4S)-4-ethynylpyrrolidin-3-olhydrochloride,trans |

2703748-85-8 | 95% | 500mg |

$1081.00 | 2023-12-15 | |

| 1PlusChem | 1P0293I2-5g |

rac-(3R,4S)-4-ethynylpyrrolidin-3-olhydrochloride,trans |

2703748-85-8 | 95% | 5g |

$3595.00 | 2024-05-08 | |

| 1PlusChem | 1P0293I2-1g |

rac-(3R,4S)-4-ethynylpyrrolidin-3-olhydrochloride,trans |

2703748-85-8 | 95% | 1g |

$1281.00 | 2024-05-08 | |

| Enamine | EN300-37080558-0.25g |

rac-(3R,4S)-4-ethynylpyrrolidin-3-ol hydrochloride, trans |

2703748-85-8 | 95% | 0.25g |

$487.0 | 2023-05-22 |

(3S,4R)-4-Ethynylpyrrolidin-3-ol hydrochloride 関連文献

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

2703748-85-8 ((3S,4R)-4-Ethynylpyrrolidin-3-ol hydrochloride) 関連製品

- 307-59-5(perfluorododecane)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量